Asparaginamide

insulin pharmacology receptor binding signal transduction

Asparaginamide (CAS 16748-73-5) is a critical, charge-neutral amino acid diamide for advanced pharmaceutical R&D. Its unique α-carboxamide substitution eliminates the zwitterionic character of L-asparagine, dramatically increasing membrane permeability (ΔLogP ≈ +1.6) and enabling a pharmacodynamic signature that uncouples insulin receptor binding from metabolic signaling — a property unattainable with native asparagine or diethylamide analogs. This compound is the essential C-terminal capping reagent for biased insulin analog programs, the validated carrier for glioma-selective chloroethylnitrosourea candidates (AspCNU), and the key intermediate for HIV protease inhibitors targeting the catalytic Asp25/Asp25' dyad. Choose asparaginamide for evidence-based, charge-neutral amide probe design.

Molecular Formula C4H9N3O2
Molecular Weight 131.13 g/mol
CAS No. 16748-73-5
Cat. No. B7840484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsparaginamide
CAS16748-73-5
Molecular FormulaC4H9N3O2
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)N)N)C(=O)N
InChIInChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1
InChIKeyDSLBDPPHINVUID-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asparaginamide (CAS 16748-73-5) Procurement Guide: Structural Identity, Physicochemical Profile, and Research-Grade Specifications


Asparaginamide (CAS 16748-73-5; IUPAC: (2S)-2-aminobutanediamide; synonyms: L-asparagine amide, aspartamide) is a synthetic, chiral amino acid diamide derivative with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol. It is the α-carboxamide analog of L-asparagine, wherein the α-carboxylic acid group is replaced by a primary amide, eliminating the anionic carboxylate character at physiological pH [1]. This single functional group substitution fundamentally alters hydrogen-bonding capacity (HBA count of 3 vs. 4 for L-asparagine), lipophilicity (computed XLogP3 of -1.8 vs. -3.4), and topological polar surface area (112 Ų vs. 106 Ų) relative to the parent amino acid [2][3]. Asparaginamide serves as the core pharmacophoric element in FDA-recognized chemical entities (UNII: P342G15XO5) and is commercially available at research-grade purity (≥95%–97%) from specialized suppliers [1].

Why L-Asparagine, D-Asparaginamide, and Sarcosinamide Cannot Substitute for Asparaginamide in Research and Drug Design


Generic substitution of asparaginamide with the structurally proximal L-asparagine, D-asparaginamide, or sarcosinamide is not supported by experimental evidence due to fundamentally divergent pharmacological and physicochemical properties. Asparaginamide's replacement of the α-carboxyl group with a primary amide eliminates the negative charge at physiological pH, substantially increasing membrane permeability (ΔLogP ≈ 1.6 vs. L-asparagine) and altering hydrogen-bond donor/acceptor topology [1]. Critically, in the well-characterized insulin receptor system, the asparaginamide C-terminal modification uniquely uncouples receptor binding from biological activity — a phenomenon not observed with either the native asparagine residue or the analogous diethylamide modification — demonstrating that the primary amide geometry produces a pharmacodynamic signature that cannot be replicated by close structural analogs [2][3]. Furthermore, the L-asparaginamide carrier in chloroethylnitrosourea congeners (AspCNU) confers a glioma-selective antitumor activity and reduced myelotoxicity profile relative to the sarcosinamide counterpart (SarCNU) and the clinical standard BCNU, underscoring that the amino acid amide identity is a critical determinant of therapeutic index [4]. These data collectively establish that substitution decisions must be evidence-based rather than assumption-driven.

Quantitative Comparative Evidence for Asparaginamide (CAS 16748-73-5): Head-to-Head and Cross-Study Differentiation Data


Insulin Receptor Pharmacology: Asparaginamide C-Terminal Modification Uncouples Receptor Binding Affinity from in Vitro Biological Activity — a 4- to 5-Fold Divergence Not Observed with Any Other A21 Modification

[21-Asparaginamide-A]insulin, in which the C-terminal asparagine of the insulin A chain is replaced by asparaginamide, displays a pronounced and unique divergence between receptor binding affinity and in vitro biological potency. In direct head-to-head comparison with natural bovine insulin (set as 100% reference), the asparaginamide analog exhibits receptor binding affinities of approximately 63.9% in rat liver membranes and 51.4% in isolated adipocytes, yet achieves only 12% potency in stimulating glucose oxidation and 14.8% in stimulating lipogenesis [1]. This represents a 4.3- to 5.3-fold disparity between binding and biological response. No other naturally occurring insulin or previously synthesized insulin analog — including [21-asparagine diethylamide-A]insulin, which displays equivalent receptor binding (48%) and biological activity (56%) — exhibits this uncoupling phenomenon, suggesting that the primary amide group of asparaginamide uniquely alters the conformational transduction mechanism linking insulin receptor occupancy to metabolic effector pathways [2]. When assayed in vivo by the mouse convulsion test, the analog displays approximately 72% potency relative to native insulin, a partial recovery potentially attributable to in vivo amidolysis converting the analog back to natural insulin [1].

insulin pharmacology receptor binding signal transduction structure-activity relationship

Reduced Myelotoxicity of L-Asparaginamide-Based Chloroethylnitrosourea (AspCNU) vs. BCNU: ~3-Fold Lower Bone Marrow Toxicity at Equivalent Mass Concentration

AspCNU, the chloroethylnitrosourea congener of L-asparaginamide, was compared with the clinical standard BCNU (carmustine, bis-chloroethylnitrosourea) at concentrations ranging from 1–8 μg/ml in the CFU-C (colony-forming unit culture) assay using bone marrow cells from normal human volunteers. AspCNU demonstrated significantly lower myelotoxicity than BCNU at equivalent microgram concentrations (P < 0.05). Quantitatively, AspCNU at 3 μg/ml produced in vitro myelotoxicity equivalent to that of BCNU at 1 μg/ml, indicating an approximately 3-fold reduction in bone marrow toxicity at matched mass concentrations [1]. This lower myelotoxicity profile, when considered alongside its preserved or enhanced antitumor activity (see Evidence Item 3), suggests that the L-asparaginamide carrier moiety contributes to a widened therapeutic window relative to the non-amino acid amide BCNU structure [2].

nitrosourea chemotherapy myelotoxicity bone marrow therapeutic index

Enhanced Antitumor Activity of AspCNU vs. BCNU in Human Malignant Glioma Specimens: Superior Efficacy in 4 of 4 Patient-Derived Tumor Samples

The antitumor activity of AspCNU was evaluated head-to-head against BCNU using the human tumor stem cell assay (HTSCA) on four freshly obtained malignant glioma specimens and one meningioma specimen from chemotherapy-naïve patients. AspCNU was significantly more active than BCNU at 1–3 μg/ml concentrations in all four malignant glioma specimens (P < 0.05), demonstrating consistent, reproducible superiority in a clinically relevant, patient-derived ex vivo model [1]. Notably, in the single meningioma specimen, BCNU was significantly more active than AspCNU, indicating that the L-asparaginamide congener possesses glioma-selective antitumor activity that is not universal across all brain tumor histologies [2]. This glioma specificity, combined with the reduced myelotoxicity profile (Evidence Item 2), positions AspCNU as a mechanistically distinct nitrosourea that leverages the L-asparaginamide moiety for tumor-selective cytotoxicity.

glioma human tumor stem cell assay drug sensitivity neuro-oncology

HIV-1 and HIV-2 Protease Inhibition: Asparaginamide Methanesulfonate Derivatives as Highly Selective Antiretroviral Pharmacophores

Asparaginamide methanesulfonate derivatives have been established in the patent literature as highly selective inhibitors of both HIV-1 and HIV-2 proteinase (aspartyl protease), a validated therapeutic target in antiretroviral therapy [1]. This class of compounds, exemplified by saquinavir (Ro-31-8959) — which incorporates a C-terminal asparaginamide pharmacophore critical for binding to the HIV protease active site — demonstrates that the asparaginamide moiety provides key hydrogen-bonding interactions with the catalytic aspartate residues (Asp25/Asp25') in the enzyme homodimer interface [2][3]. The selectivity of asparaginamide-containing inhibitors for HIV-1/HIV-2 protease over host aspartyl proteases (e.g., renin, pepsin, cathepsin D) is a function of the precise spatial orientation of the primary amide group within the S1'–S2' subsites of the viral enzyme, a binding mode not achievable with asparagine or aspartic acid derivatives that carry a charged carboxylate at physiological pH [1]. This evidence positions asparaginamide as a privileged scaffold for antiviral protease inhibitor design.

HIV protease inhibition antiretroviral drug design aspartyl protease structure-based drug design

Physicochemical Differentiation from L-Asparagine: XLogP3 Shift of +1.6 Units, Altered Hydrogen-Bonding Topology, and Elimination of Physiological Negative Charge

Asparaginamide differs from its parent amino acid L-asparagine by the single replacement of the α-carboxylic acid group (-COOH) with a primary carboxamide (-CONH2). This substitution produces quantifiable changes in computed physicochemical descriptors that are critical for pharmacokinetic and target-engagement behavior. The computed XLogP3 shifts from -3.4 for L-asparagine to -1.8 for asparaginamide, representing a ΔLogP of +1.6 — corresponding to an approximately 40-fold increase in octanol-water partition coefficient and predicting substantially enhanced passive membrane permeability [1][2]. The hydrogen bond acceptor (HBA) count decreases from 4 to 3, while the hydrogen bond donor (HBD) count remains at 3, altering the compound's capacity to form specific hydrogen-bonding networks with biological targets. The topological polar surface area increases from 106 Ų to 112 Ų [1][2]. Critically, at physiological pH (~7.4), L-asparagine exists predominantly as a zwitterion with a negatively charged carboxylate group, whereas asparaginamide lacks this anionic character, fundamentally altering its electrostatic interaction profile with proteins, membranes, and transporters [3].

physicochemical properties lipophilicity membrane permeability hydrogen bonding

Evidence-Backed Application Scenarios for Asparaginamide (CAS 16748-73-5) in Drug Discovery, Chemical Biology, and Oncology Research


Biased Insulin Receptor Ligand Design and Signal Transduction Studies

Procure asparaginamide as a C-terminal capping reagent for synthetic insulin analog programs targeting biased signaling at the insulin receptor. The uniquely uncoupled receptor binding (~60–64%) vs. metabolic signaling (~12–15%) profile documented by Burke et al. (1980) [1] makes asparaginamide an indispensable pharmacophore for probing the structural determinants of insulin receptor activation. This scenario is directly supported by the quantitative differentiation from the diethylamide analog, which fails to produce binding-activity uncoupling [2].

Glioma-Selective Nitrosourea Chemotherapy Development

Utilize L-asparaginamide as the amino acid amide carrier for chloroethylnitrosourea drug candidates (AspCNU and derivatives) in neuro-oncology programs. The evidence demonstrates glioma-selective antitumor activity (4/4 malignant glioma specimens superior to BCNU, P < 0.05) combined with ~3-fold reduced myelotoxicity vs. BCNU in human bone marrow CFU-C assays [1]. This therapeutic window advantage is specifically attributable to the L-asparaginamide moiety and is the basis for radiopharmaceutical development programs investigating differential brain tumor uptake [3].

HIV-1/HIV-2 Aspartyl Protease Inhibitor Medicinal Chemistry

Source asparaginamide as a key synthetic intermediate and reference standard for structure-based design of HIV protease inhibitors. The asparaginamide carboxamide group forms critical hydrogen-bonding interactions with the catalytic Asp25/Asp25' dyad in the HIV protease homodimer, a validated interaction motif present in FDA-approved inhibitors such as saquinavir [1][2]. The elimination of the α-carboxylate negative charge relative to L-asparagine is essential for achieving the correct binding pose within the largely hydrophobic S1'–S2' enzyme subsites, where a charged carboxylate would be thermodynamically disfavored [3].

Membrane Permeability and Transporter Studies Requiring Charge-Neutral Amino Acid Amide Probes

Deploy asparaginamide as a charge-neutral, amide-functionalized amino acid probe in membrane permeability and transport assays. The +1.6 LogP unit shift relative to L-asparagine (~40-fold higher predicted lipophilicity) [1][2] and the absence of a physiological carboxylate charge make asparaginamide the appropriate choice for studies requiring passive membrane diffusion assessment, transporter recognition profiling, or intracellular target engagement where the zwitterionic character of natural amino acids introduces confounding charge-dependent effects.

Quote Request

Request a Quote for Asparaginamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.